![molecular formula C21H20N4O3S B2830102 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile CAS No. 476279-70-6](/img/structure/B2830102.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has shown promise as an anti-inflammatory agent. In a recent study, a benzimidazole derivative (N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl} acetamide, also known as “B8”) demonstrated mucoprotective effects against methotrexate (MTX)-induced intestinal mucositis in mice . It suppressed oxidative stress and inflammatory markers, downregulated pro-inflammatory cytokines (such as TNF-α, COX-2, IL-6, and IL-1β), and upregulated IL-10 expression. B8 could potentially be used as an adjunct in chemotherapy to mitigate this side effect.
- Benzimidazole derivatives, including those related to our compound, have been evaluated as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors . COX enzymes play a crucial role in inflammation and pain pathways. Further investigation into the specific COX inhibition profile of this compound could reveal its potential therapeutic applications.
- B8 improved the luminal microflora profile by enhancing the growth of beneficial bacteria (Lactobacillus spp.) and reducing pathogenic bacteria (such as E. coli) in the gut . This modulation of gut microbiota may have broader implications for gastrointestinal health and immune function.
Anti-Inflammatory Properties
COX-1/COX-2 Inhibition
Microbiota Modulation
properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24-19-7-3-2-6-18(19)23-21(24)17(14-22)20(26)15-8-10-16(11-9-15)29(27,28)25-12-4-5-13-25/h2-3,6-11,26H,4-5,12-13H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSAEIKYLFDKV-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.